Sodium glyoxylate

Beschreibung

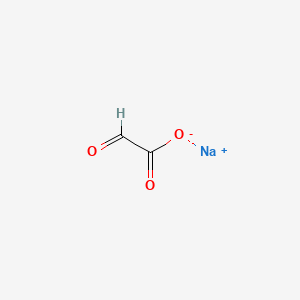

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

2706-75-4 |

|---|---|

Molekularformel |

C2HNaO3 |

Molekulargewicht |

96.02 g/mol |

IUPAC-Name |

sodium;oxaldehydate |

InChI |

InChI=1S/C2H2O3.Na/c3-1-2(4)5;/h1H,(H,4,5);/q;+1/p-1 |

InChI-Schlüssel |

SOEVVANXSDKPIY-UHFFFAOYSA-M |

SMILES |

C(=O)C(=O)[O-].[Na+] |

Kanonische SMILES |

C(=O)C(=O)[O-].[Na+] |

Andere CAS-Nummern |

2706-75-4 |

Piktogramme |

Irritant |

Verwandte CAS-Nummern |

298-12-4 (Parent) |

Synonyme |

glyoxalic acid glyoxylate glyoxylic acid glyoxylic acid, 14C2-labeled glyoxylic acid, 2-(14)C-labeled glyoxylic acid, calcium salt glyoxylic acid, sodium salt glyoxylic acid, sodium salt, 14C-labeled glyoxylic acid, sodium salt, 2-(14)C-labeled |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Sodium Glyoxylate from Glyoxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for synthesizing sodium glyoxylate (B1226380) from glyoxylic acid. Sodium glyoxylate is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals like vanillin (B372448) and allantoin.[1][2] This document details various synthetic routes, including direct neutralization, synthesis from glyoxal (B1671930) oxidation products via a calcium salt intermediate, and purification using ion-exchange technology. It includes detailed experimental protocols, comparative data tables, and process visualizations to support research and development efforts.

Core Synthesis Methodologies

The preparation of this compound from glyoxylic acid is primarily achieved through straightforward acid-base chemistry. However, the choice of method can depend on the starting material's purity, the desired final purity of the sodium salt, and the overall process scale. Industrial production often involves purification from complex mixtures resulting from glyoxal oxidation.[3][4]

Method 1: Direct Neutralization of Glyoxylic Acid

The most common and direct method for producing this compound is the neutralization of an aqueous solution of glyoxylic acid with a suitable sodium base.[1] This reaction is typically quantitative and proceeds readily at room temperature.[1]

Reaction: HCOCOOH + NaOH → HCOCOONa + H₂O[1]

Commonly used bases include sodium hydroxide (B78521) (NaOH) and sodium bicarbonate (NaHCO₃).[1][5] The choice of base can be influenced by the desired pH control and the tolerance for carbonate byproducts. Under optimized conditions, this method can achieve yields exceeding 85%, often reaching as high as 98%.[1]

Method 2: Synthesis from Glyoxal Oxidation Products via Calcium Salt Intermediate

An alternative route, particularly when starting from less pure glyoxal oxidation products which may contain oxalic acid, involves the precipitation of a calcium glyoxylate intermediate.[3][6] This intermediate is then converted to the sodium salt.

The process involves:

-

Treating the crude glyoxylic acid solution with a calcium compound (e.g., calcium carbonate, oxide, or hydroxide) to a pH of 5-6. This precipitates a mixture of poorly soluble calcium glyoxylate and calcium oxalate (B1200264).[6]

-

The filtered and dried calcium salt mixture is then reacted with a sodium salt such as sodium oxalate, sodium orthophosphate, or sodium carbonate in an aqueous solution.[6][7]

-

An ion-exchange reaction occurs, precipitating the insoluble calcium salt (e.g., calcium oxalate or calcium phosphate) and leaving the desired this compound in solution.[3][6]

-

The final product is obtained by filtering the mixture and evaporating the filtrate to crystallize the this compound.[6]

Method 3: Ion-Exchange Recovery and Purification

For industrial-scale production where glyoxylic acid is a byproduct of glyoxal synthesis, ion-exchange chromatography is an effective method for recovery and purification.[1][4]

The workflow for this method is as follows:

-

The reaction mixture containing glyoxylic acid is passed through a basic ion-exchange resin.

-

The glyoxylic acid is retained by the resin, while other non-acidic impurities are washed away.

-

The resin is then eluted with a solution of sodium hydroxide, sodium carbonate, or sodium bicarbonate.[4]

-

This elution step releases the glyoxylate from the resin directly as its sodium salt. The resulting eluate, containing 1-15% glyoxylic acid, is then adjusted to a pH of 3 to 6 and concentrated to precipitate the this compound.[4]

Quantitative Data Summary

The following tables summarize the quantitative data associated with the different synthesis methods, providing a clear comparison of their efficiencies.

| Method | Reagents | Yield | Purity/Notes | Reference |

| Direct Neutralization | Glyoxylic Acid, Sodium Hydroxide/Sodium Bicarbonate | >85-98% | A straightforward method; yield is dependent on optimized conditions. | [1] |

| Calcium Salt Route | Calcium Salts, Sodium Oxalate | 92% | Starting from a mixture containing 70.8% calcium glyoxylate. Forms a crystalline hydrate (B1144303) with one water molecule. | [6] |

| Calcium Salt Route | Calcium Salts, Sodium Orthophosphate | 90.6% | Starting from a mixture containing 69.6% calcium glyoxylate. Forms a crystalline hydrate with one water molecule. | [6] |

Experimental Protocols

This section provides detailed experimental procedures for the key synthesis methods described.

Protocol 1: Direct Neutralization using Sodium Hydroxide

Objective: To synthesize this compound from a commercial 50% w/w aqueous solution of glyoxylic acid.

Materials:

-

Glyoxylic acid solution (50% w/w, 0.338 mol)

-

Sodium hydroxide solution (20% w/v)

-

Deionized water

-

pH meter or pH indicator strips

-

Stirring apparatus

-

Reaction vessel

Procedure:

-

Place the aqueous solution of glyoxylic acid (50 g, 50% w/w) into a reactor vessel equipped with a stirrer.[8]

-

Maintain the temperature of the solution at 30 °C using a water bath.[8]

-

Slowly add the 20% w/v sodium hydroxide solution to the glyoxylic acid solution under continuous stirring.[8]

-

Monitor the pH of the reaction mixture. Continue adding the sodium hydroxide solution until the pH of the solution stabilizes between 8 and 9.[8]

-

The resulting solution is an aqueous solution of this compound. This can be used directly or concentrated under reduced pressure to obtain a solid or a more concentrated solution. For example, evaporation at 29 °C and 4 Kpa can yield a 50% aqueous solution of this compound.[2]

Protocol 2: Synthesis via Calcium Glyoxylate Intermediate using Sodium Oxalate

Objective: To synthesize this compound from a mixture of calcium salts obtained from glyoxal oxidation products.

Materials:

-

Mixture of calcium salts containing calcium glyoxylate (e.g., 74 g containing 70.8% calcium glyoxylate)

-

Anhydrous sodium oxalate (37.74 g)

-

Distilled water (740 ml)

-

Stirring apparatus (paddle stirrer)

-

Filtration apparatus

-

Evaporator

Procedure:

-

Prepare a suspension by stirring the mixture of calcium salts (74 g) in distilled water (740 ml), corresponding to a ratio of 1 g of salts per 10 ml of water.[6]

-

Add anhydrous sodium oxalate (37.74 g) to the suspension. This amount corresponds to a 1:1 molar ratio of sodium oxalate to the calcium glyoxylate present in the salt mixture.[6]

-

Stir the resulting solution vigorously for 30 minutes to ensure the completion of the ion-exchange reaction.[6]

-

Filter the mixture to remove the precipitated calcium oxalate.

-

Evaporate the filtrate to concentrate the solution and crystallize the this compound. The resulting product is a crystalline hydrate with one molecule of water.[6]

-

The expected yield of this compound monohydrate is approximately 59.08 g (92% of theoretical).[6]

Visualizations of Synthesis Pathways

The following diagrams illustrate the chemical and process flows for the synthesis of this compound.

References

- 1. Buy this compound | 2706-75-4 [smolecule.com]

- 2. CN109852987B - Method for preparing this compound by coupling reverse osmosis technology - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. US3872166A - Improvement in the recovery of glyoxylic acid - Google Patents [patents.google.com]

- 5. Buy this compound monohydrate (EVT-3303784) | 918149-31-2 [evitachem.com]

- 6. RU2554514C1 - Method of obtaining glyoxylic acid sodium salt from products of glyoxal oxidation - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

The Role of Sodium Glyoxylate in the Glyoxylate Cycle: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The glyoxylate (B1226380) cycle is a crucial anabolic pathway in many bacteria, plants, and fungi, enabling the net conversion of two-carbon compounds, such as acetyl-CoA, into four-carbon intermediates for gluconeogenesis and biosynthesis. This pathway is centered around the pivotal intermediate, glyoxylate. This technical guide provides an in-depth examination of the role of glyoxylate, often utilized experimentally as its stable salt form, sodium glyoxylate, within this cycle. It details the enzymatic reactions that produce and consume glyoxylate, presents quantitative kinetic and metabolic data, outlines detailed experimental protocols for the key enzymes, and illustrates the core pathway and its regulation.

Introduction to the Glyoxylate Cycle

The glyoxylate cycle, or glyoxylate shunt, is an anaplerotic variant of the tricarboxylic acid (TCA) cycle.[1] Discovered in 1957 by Hans Kornberg and Hans Krebs, this pathway allows organisms to subsist on acetate (B1210297) or fatty acids as sole carbon sources.[2] By bypassing the two decarboxylation steps of the TCA cycle, the glyoxylate cycle conserves carbon skeletons, facilitating the net production of C4-dicarboxylic acids from two molecules of acetyl-CoA.[2][3][4] This capability is vital for various biological processes, including the germination of oilseeds in plants, where stored lipids are converted into carbohydrates, and for the persistence of pathogens like Mycobacterium tuberculosis within host organisms by enabling the utilization of host-derived fatty acids.[3][5][6] The pathway is notably absent in vertebrates.[3]

The cycle involves five of the eight enzymes of the TCA cycle, plus two unique enzymes that form the core of the shunt: Isocitrate Lyase (ICL) and Malate (B86768) Synthase (MS) .[1][4][6] These two enzymes are central to the production and consumption of the key intermediate, glyoxylate.

The Core Role of Glyoxylate

Glyoxylate is the lynchpin of the glyoxylate cycle. In experimental and laboratory settings, it is typically supplied as This compound , its stable monosodium salt, which readily dissociates in aqueous solutions to provide the glyoxylate anion required for enzymatic reactions.[7]

The role of glyoxylate can be understood through the two unique enzymatic steps of the cycle:

-

Production of Glyoxylate by Isocitrate Lyase (ICL, EC 4.1.3.1): The first committed step of the glyoxylate shunt involves the cleavage of isocitrate. Isocitrate lyase catalyzes a reversible retro-aldol reaction, splitting isocitrate into succinate (B1194679) and glyoxylate.[5][8][9] The succinate produced can be transported to the mitochondria to enter the TCA cycle, eventually being converted to malate or oxaloacetate for biosynthesis.[6][10]

-

Consumption of Glyoxylate by Malate Synthase (MS, EC 2.3.3.9): The second unique enzyme, malate synthase, catalyzes the condensation of glyoxylate with a second molecule of acetyl-CoA.[11][12][13] This Claisen condensation reaction forms (S)-malate and regenerates Coenzyme A.[11][12] Kinetic studies have shown that the mechanism is sequential and ordered, with glyoxylate binding to the enzyme before acetyl-CoA.[11][14] The malate produced can then be oxidized to oxaloacetate by malate dehydrogenase, completing the cycle and providing a precursor for gluconeogenesis.[6]

The aldehyde group of glyoxylate makes it a highly reactive and potentially toxic molecule if it accumulates to high concentrations within the cell.[15] Therefore, its rapid consumption by malate synthase is critical for cellular homeostasis.

Quantitative Data

The efficiency and flux through the glyoxylate cycle are governed by the kinetic properties of its enzymes and the intracellular concentrations of its metabolites.

Enzyme Kinetic Parameters

The Michaelis-Menten constant (Km) reflects the substrate concentration at which an enzyme operates at half its maximal velocity, providing an indication of substrate affinity. The catalytic constant (kcat) represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per second.

| Enzyme | Organism | Substrate | Km (µM) | kcat (s⁻¹) or Vmax | Reference |

| Isocitrate Lyase (ICL) | Mycobacterium tuberculosis | Isocitrate | 145 | 1.3 µmol/min/mg | [16] |

| Mycobacterium tuberculosis (recombinant) | Isocitrate | 45 | 12.2 s⁻¹ | ||

| Malate Synthase (MS) | Mycobacterium tuberculosis | Glyoxylate | 21 ± 3 | 28 ± 1 s⁻¹ | [5] |

| Mycobacterium tuberculosis | Acetyl-CoA | 31 ± 3 | 28 ± 1 s⁻¹ | [5] | |

| Pseudomonas aeruginosa | Glyoxylate | 70 | 16.5 µmol/min/mg | [4] | |

| Pseudomonas aeruginosa | Acetyl-CoA | 12 | 16.5 µmol/min/mg | [4] | |

| Escherichia coli | Glyoxylate | 21,000 | - | [1] | |

| Ricinus communis (Castor Bean) | Glyoxylate | 2,000 | - | [1] |

Table 1: Comparative kinetic parameters for the key enzymes of the glyoxylate cycle from various organisms. Note the wide variation in Km for glyoxylate, suggesting different enzyme adaptations.

Intracellular Metabolite Concentrations

Metabolic flux is also dependent on the in vivo availability of substrates. The following table lists the concentrations of key metabolites in Escherichia coli during growth on acetate, where the glyoxylate cycle is highly active.

| Metabolite | Intracellular Concentration (mM) | Reference |

| Acetyl-CoA | 0.61 | [17] |

| Citrate / Isocitrate | 3.3 | [17] |

| Succinate | 1.5 | [17] |

| Malate | 2.1 | [17] |

| Oxaloacetate | 0.0034 | [17] |

Table 2: Absolute intracellular concentrations of glyoxylate cycle and related metabolites in E. coli during exponential growth on acetate minimal medium.

Experimental Protocols

Accurate measurement of the activity of isocitrate lyase and malate synthase is fundamental to studying the glyoxylate cycle. This compound is a key reagent in these assays.

Isocitrate Lyase Activity Assay (Continuous Spectrophotometric)

This widely used method measures the formation of glyoxylate by reacting it with phenylhydrazine (B124118) to form glyoxylate phenylhydrazone, which absorbs light at 324 nm.[18]

Principle: Isocitrate --(ICL)--> Succinate + Glyoxylate Glyoxylate + Phenylhydrazine --> Glyoxylate Phenylhydrazone (Absorbs at 324 nm)

Reagents:

-

Buffer (Reagent A): 50 mM Imidazole, pH 6.8 at 30°C.

-

MgCl₂ Solution (Reagent B): 50 mM Magnesium Chloride.

-

EDTA Solution (Reagent C): 10 mM Ethylenediaminetetraacetic Acid.

-

Phenylhydrazine HCl Solution (Reagent D): 40 mM Phenylhydrazine Hydrochloride (prepare fresh).

-

Substrate (Reagent E): 10 mM DL-Isocitric Acid, trisodium (B8492382) salt.

-

Enzyme Solution (Reagent F): Purified enzyme or cell lysate diluted in cold Reagent A to 0.05 - 0.07 units/mL.

Procedure:

-

Set a spectrophotometer to 324 nm and maintain the temperature at 30°C.

-

Prepare a master mix for the desired number of reactions. For a 1.0 mL final volume, combine:

-

500 µL Reagent A (Buffer)

-

100 µL Reagent B (MgCl₂)

-

100 µL Reagent C (EDTA)

-

100 µL Reagent D (Phenylhydrazine)

-

-

Pipette 800 µL of the master mix into a cuvette.

-

Add 100 µL of Reagent E (Isocitrate) to the cuvette.

-

Mix by inversion and equilibrate to 30°C in the spectrophotometer, monitoring the absorbance at 324 nm until stable (this is the blank rate).

-

Initiate the reaction by adding 100 µL of Reagent F (Enzyme Solution).

-

Immediately mix by inversion and record the increase in absorbance at 324 nm for approximately 5 minutes.

-

Calculate the rate (ΔA₃₂₄/minute) from the initial linear portion of the curve.

-

Enzyme activity is calculated using the molar extinction coefficient of glyoxylate phenylhydrazone (ε = 17,000 M⁻¹cm⁻¹).[8]

Malate Synthase Activity Assay (Continuous Spectrophotometric)

This assay measures the consumption of acetyl-CoA. The free Coenzyme A (CoA-SH) produced in the reaction is quantified by its reaction with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), which forms a yellow product, 5-thio-2-nitrobenzoic acid (TNB), that absorbs light at 412 nm.[7]

Principle: Acetyl-CoA + Glyoxylate --(MS)--> Malate + CoA-SH CoA-SH + DTNB --> TNB-CoA + TNB (Absorbs at 412 nm)

Reagents:

-

Buffer (Reagent A): 50 mM Imidazole, pH 8.0 at 30°C.

-

MgCl₂ Solution (Reagent B): 100 mM Magnesium Chloride.

-

Acetyl-CoA Solution (Reagent C): 2.5 mM Acetyl-CoA, sodium salt.

-

This compound Solution (Reagent D): 10 mM this compound monohydrate.

-

DTNB Solution (Reagent F): 2 mM DTNB in 95% (v/v) ethanol.

-

Enzyme Solution (Reagent G): Purified enzyme or cell lysate diluted in cold Reagent A to 0.07 - 0.09 units/mL.

Procedure:

-

Set a spectrophotometer to 412 nm and maintain the temperature at 30°C.

-

Prepare a reaction mixture in a cuvette with a final volume of 1.0 mL:

-

600 µL Reagent A (Buffer)

-

100 µL Reagent B (MgCl₂)

-

100 µL Reagent D (this compound)

-

100 µL Reagent F (DTNB)

-

Combine these and add 100 µL of deionized water for the blank cuvette.

-

-

Equilibrate to 30°C in the spectrophotometer.

-

Initiate the reaction by adding 100 µL of Reagent C (Acetyl-CoA). For the blank, add 100 µL of water instead.

-

Add 10-20 µL of Reagent G (Enzyme Solution) to both test and blank cuvettes.

-

Immediately mix by inversion and record the increase in absorbance at 412 nm for approximately 5 minutes.

-

Subtract the blank rate from the test rate and calculate the activity using the molar extinction coefficient of TNB (ε = 13,600 M⁻¹cm⁻¹ at pH 8.0, though values up to 19,800 M⁻¹cm⁻¹ have been used).[7][11]

Visualizations: Pathways and Workflows

The Glyoxylate Cycle Pathway

The following diagram illustrates the flow of carbons through the glyoxylate cycle, highlighting the central position of glyoxylate.

Caption: The Glyoxylate Cycle. Glyoxylate is the key intermediate.

Transcriptional Regulation of the Glyoxylate Cycle in E. coli

The genes for isocitrate lyase (aceA) and malate synthase (aceB) in E. coli are part of the aceBAK operon. Their expression is tightly controlled, primarily by the repressor protein IclR.

Caption: Transcriptional control of the glyoxylate cycle in E. coli.

Experimental Workflow: Enzyme Inhibition Assay

This diagram outlines a typical workflow for testing a potential inhibitor against isocitrate lyase or malate synthase.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Regulation of the acetate operon in Escherichia coli: purification and functional characterization of the IclR repressor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biochemical characterization of malate synthase G of P. aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Kinetic and Chemical Mechanism of Malate Synthase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Regulation of the acetate operon in Escherichia coli: purification and functional characterization of the IclR repressor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Engineering the glyoxylate cycle for chemical bioproduction [frontiersin.org]

- 10. Escherichia coli isocitrate lyase: properties and comparisons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Two different modes of transcription repression of the Escherichia coli acetate operon by IclR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The transcriptional regulation of the glyoxylate cycle in SAR11 in response to iron fertilization in the Southern Ocean - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Carbon Catabolite Repression Regulates Glyoxylate Cycle Gene Expression in Cucumber - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Role of Glyoxylate Shunt in Oxidative Stress Response - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Characterization of Activity and Expression of Isocitrate Lyase in Mycobacterium avium and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Intracellular metabolite concentrations in gl - Bacteria Escherichia coli - BNID 104679 [bionumbers.hms.harvard.edu]

- 18. researchgate.net [researchgate.net]

The Natural Occurrence and Metabolic Significance of Glyoxylate in Organisms

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Glyoxylate (B1226380), often found in biological systems as its conjugate base, sodium glyoxylate, is a simple α-oxoacid that plays a surprisingly complex and pivotal role in the metabolism of a vast range of organisms. Despite its small size, this two-carbon aldehyde is a key intermediate in central metabolic pathways. In plants, bacteria, and fungi, it is central to an anabolic pathway that enables growth on simple carbon sources. In mammals, while its role is more circumscribed, it is a critical node in amino acid metabolism, and its dysregulation is directly implicated in severe metabolic disorders. This technical guide provides an in-depth overview of the natural occurrence of glyoxylate, its metabolic pathways, quantitative data on its presence in various organisms, and detailed methodologies for its detection and analysis.

Section 1: The Glyoxylate Cycle in Plants, Bacteria, and Fungi

In many non-animal organisms, the glyoxylate cycle serves as an essential anabolic pathway, functioning as a variation of the tricarboxylic acid (TCA) cycle.[1] This cycle allows for the net conversion of acetyl-CoA, typically derived from the β-oxidation of fatty acids, into four-carbon dicarboxylic acids like succinate.[1] This is crucial for organisms growing on acetate (B1210297) or fatty acids as their sole carbon source, as it bypasses the two decarboxylation steps of the TCA cycle, thus conserving carbon for biosynthesis of carbohydrates and other essential molecules.[1]

The two unique enzymes that define the glyoxylate cycle are isocitrate lyase (ICL) and malate (B86768) synthase (MS). ICL catalyzes the cleavage of isocitrate to glyoxylate and succinate, while MS condenses glyoxylate with another molecule of acetyl-CoA to form malate.

Key Functions:

-

Seed Germination: In plants, particularly in oil-storing seeds, the cycle occurs in specialized peroxisomes called glyoxysomes. It allows the conversion of stored lipids into sugars, which provide the necessary energy and carbon for the growing seedling before photosynthesis can begin.

-

Microbial Pathogenesis: In some pathogenic fungi and bacteria, the glyoxylate cycle is a significant virulence factor. The levels of ICL and MS are often greatly increased upon contact with a human host, enabling the pathogen to utilize host-derived fatty acids for survival and proliferation.[1]

Section 2: Glyoxylate Metabolism in Mammals

While it is generally accepted that vertebrates lack a functional glyoxylate cycle due to the absence of the key enzymes ICL and MS, glyoxylate is nevertheless a significant metabolite.[2] In humans, glyoxylate is endogenously produced in several subcellular compartments, including peroxisomes, mitochondria, and the cytosol.[3]

Sources of Glyoxylate in Mammals:

-

Hydroxyproline Catabolism: The breakdown of hydroxyproline, an amino acid abundant in collagen, occurs in the mitochondria and is a major source of glyoxylate.[4]

-

Glycolate (B3277807) Oxidation: In peroxisomes, the enzyme glycolate oxidase converts glycolate to glyoxylate.[5]

-

Glycine (B1666218) Oxidation: The oxidative deamination of glycine can also produce glyoxylate.[4][5]

Due to its high reactivity, glyoxylate is toxic and must be efficiently detoxified. The primary detoxification pathway in human liver peroxisomes is its conversion to glycine, catalyzed by alanine-glyoxylate aminotransferase (AGT).[3] Alternatively, it can be reduced to glycolate by glyoxylate reductase/hydroxypyruvate reductase (GRHPR). However, if these detoxification pathways are impaired, glyoxylate can be oxidized in the cytosol by lactate (B86563) dehydrogenase (LDH) to oxalate (B1200264), an insoluble end-product that can precipitate as calcium oxalate crystals, leading to kidney damage.[3] Genetic defects in AGT or GRHPR cause primary hyperoxalurias, severe diseases characterized by massive oxalate overproduction.[3][4]

Section 3: Quantitative Data on Glyoxylate Occurrence

Quantifying glyoxylate in biological matrices is challenging due to its low abundance and high reactivity. However, advancements in analytical techniques have enabled its measurement in various tissues and fluids.

| Organism/Tissue | Sample Type | Concentration / Amount | Reference |

| Human | Plasma (Healthy) | ~25 µmol/L | [6] |

| Human | Plasma (Type 2 Diabetes) | >30 µmol/L | [6] |

| Human | Liver | ~128 pmol/mg protein | [6] |

| Human | Serum (Healthy) | Linearity range 0.05-5.0 µM | [7] |

| Rat | Liver (Fasted) | ~5 nmol/g wet weight | [8] |

| Rice (Oryza sativa) | Leaves (Transgenic) | Increased levels in plants with suppressed hydroxypyruvate reductase (HPR-1) | [9] |

Section 4: Methodologies for Detection and Quantification

Accurate quantification of glyoxylate is essential for studying its metabolic roles and its involvement in disease. Several analytical methods have been developed, each with specific advantages. The general workflow involves sample preparation, often including derivatization to stabilize glyoxylate and enhance detection, followed by chromatographic separation and detection.

Protocol 1: HPLC with Pre-Column Fluorescence Derivatization

This method offers high sensitivity and is suitable for quantifying low concentrations of glyoxylate in complex biological matrices like serum.[7][10]

1. Principle: Glyoxylic acid is derivatized with a fluorogenic reagent, 2-aminobenzenthiol (2-ABT), in an acidic medium. This reaction forms a highly fluorescent thiazine (B8601807) derivative that can be separated by reversed-phase HPLC and detected with a fluorescence detector.[7]

2. Reagents & Materials:

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade)

-

2-aminobenzenthiol (2-ABT)

-

Hydrochloric acid (HCl)

-

Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)

-

Reversed-phase ODS (C18) column (e.g., 4.6 mm i.d. × 250 mm, 5-µm particle size)[10]

-

HPLC system with a fluorescence detector

3. Sample Preparation (Serum): [10]

-

Transfer 50 µL of serum to a 2-mL microcentrifuge tube.

-

Add 50 µL of the internal standard solution.

-

Add 550 µL of cold methanol to precipitate proteins.

-

Vortex the mixture for 20 seconds.

-

Centrifuge at 2200 ×g for 20 minutes.

-

Filter the supernatant through a 0.45-µm membrane filter.

4. Derivatization Procedure: [7]

-

Take 100 µL of the prepared supernatant.

-

Add an optimized concentration of 2-ABT solution (e.g., 2 mg/mL).

-

Add HCl to create an acidic environment.

-

Incubate the mixture at 90 °C for an optimized duration to complete the reaction.

-

Cool the sample to room temperature before injection.

5. Chromatographic Conditions: [10]

-

Mobile Phase: Isocratic elution with Methanol:Water (70:30, v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Fluorescence Detection: Excitation at 290 nm, Emission at 390 nm.[7]

6. Quantification: A calibration curve is constructed by derivatizing known concentrations of glyoxylate standards (0.05-5.0 µM range) and plotting the peak area ratio (analyte/IS) against concentration.[7] The concentration in the unknown sample is determined from this curve.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high specificity and sensitivity, making it a powerful tool for glyoxylate analysis, especially when combined with stable isotope dilution techniques for accurate quantification.

1. Principle: This method involves a two-step derivatization process to make the non-volatile glyoxylate amenable to gas chromatography. First, the keto group is protected by oximation with ethoxyamine. Second, the carboxyl group is silylated (e.g., with MTBSTFA) to increase volatility. The derivatized analyte is then separated by GC and detected by tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode for high selectivity.[11]

2. Reagents & Materials:

-

Hydrochloric acid (HCl), 12 M

-

Ethoxyamine solution (100 mg/mL in water)

-

Saturated sodium chloride (NaCl) solution

-

Ethyl acetate

-

N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

-

GC-MS/MS system with a suitable column (e.g., VF17ms)[11]

3. Sample Preparation and Derivatization: [11]

-

To 200 µL of sample (e.g., plasma ultrafiltrate, standard, or control), add 30 µL of 12 M HCl.

-

Add 50 µL of 100 mg/mL ethoxyamine solution and 100 µL of water.

-

Incubate the mixture at 80 °C for 30 minutes.

-

After cooling, add 50 µL of saturated NaCl solution.

-

Perform a liquid-liquid extraction by adding 1 mL of ethyl acetate, vortexing, and centrifuging for 5 min at 3000g.

-

Transfer the top organic layer to a clean GC vial. Repeat the extraction once and combine the organic layers.

-

Evaporate the ethyl acetate under a gentle stream of nitrogen at 30 °C.

-

Add 25 µL of MTBSTFA and 25 µL of acetonitrile to the dried residue.

-

Incubate for 30 minutes at 80 °C to complete the silylation.

-

After cooling, transfer the sample to a GC vial insert for analysis.

4. GC-MS/MS Conditions: [11]

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at 1.2 mL/min.

-

Oven Program: Initial temperature of 55 °C for 1 min, then ramp at 30 °C/min to 115 °C and hold for 5 min.

-

MS Detection: Operate in MRM mode, monitoring specific precursor-to-product ion transitions for the derivatized glyoxylate.

Protocol 3: Spectrophotometric Assay

Spectrophotometric methods are often simpler, faster, and less expensive than chromatographic techniques, making them suitable for screening or for laboratories without access to HPLC or GC-MS instrumentation.

1. Principle: Glyoxylic acid reacts with o-aminobenzaldehyde in the presence of glycine to yield a yellow product with a maximum absorbance at 440 nm.[12][13] The intensity of the color is proportional to the concentration of glyoxylate. This method is relatively selective for glyoxylate in the presence of other common α-keto acids.[12]

2. Reagents & Materials:

-

Glycine-KCl buffer (1 M, pH 7.8)

-

o-aminobenzaldehyde solution (0.025 M)

-

Spectrophotometer

3. Procedure: [12]

-

Prepare a reaction mixture in a cuvette containing:

-

1.0 mL of 1 M glycine-KCl buffer (pH 7.8)

-

1.0 mL of 0.025 M o-aminobenzaldehyde

-

1.2 mL of the sample containing glyoxylate (expected range 0.05 - 1.5 µmoles)

-

-

Prepare a blank cuvette using 1.2 mL of water instead of the sample.

-

Incubate both the sample and blank cuvettes at 37 °C for 15 minutes.

-

Measure the absorbance of the sample at 440 nm against the blank.

5. Quantification: A standard curve is generated by plotting the absorbance values of known glyoxylate concentrations (e.g., 0.05 to 1.5 µmoles) against their respective concentrations.[12] The concentration of the unknown sample is then determined by interpolation from this linear curve.

Conclusion

This compound is a metabolite of fundamental importance across biological kingdoms. In plants and microorganisms, its central role in the glyoxylate cycle is a key adaptation for growth on two-carbon compounds and a potential target for antimicrobial drug development. In mammals, glyoxylate metabolism is intrinsically linked to amino acid breakdown and detoxification, with defects in this pathway leading to severe inherited diseases like primary hyperoxaluria. The continued development of sensitive and specific analytical methods is crucial for advancing our understanding of glyoxylate's role in both health and disease, paving the way for novel diagnostic markers and therapeutic interventions.

References

- 1. Glyoxylate cycle - Wikipedia [en.wikipedia.org]

- 2. Glyoxylate cycle in the epiphyseal growth plate: isocitrate lyase and malate synthase identified in mammalian cartilage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Reactome | Glyoxylate metabolism and glycine degradation [reactome.org]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Glyoxylate, a New Marker Metabolite of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of HPLC method for estimation of glyoxylic acid after pre-column fluorescence derivatization approach based on thiazine derivative formation: A new application in healthy and cardiovascular patients' sera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. High-performance liquid chromatographic determination of glyoxylate in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glyoxylate rather than ascorbate is an efficient precursor for oxalate biosynthesis in rice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 11. Development and Validation of a New Gas Chromatography–Tandem Mass Spectrometry Method for the Measurement of Enrichment of Glyoxylate Metabolism Analytes in Hyperoxaluria Patients Using a Stable Isotope Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. academic.oup.com [academic.oup.com]

Spectroscopic Analysis of Sodium Glyoxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of sodium glyoxylate (B1226380), a key organic sodium salt derived from glyoxylic acid.[1] With the molecular formula C₂HNaO₃, sodium glyoxylate serves as a significant metabolite in various biological systems, including Saccharomyces cerevisiae, humans, mice, and Escherichia coli.[1] It is commonly available as this compound monohydrate (C₂HNaO₃·H₂O).[2] This document details the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics of this compound, provides comprehensive experimental protocols for its analysis, and illustrates key conceptual frameworks through detailed diagrams.

Molecular Structure and Spectroscopic Overview

This compound is the monosodium salt of glyoxylic acid. The presence of an aldehyde and a carboxylate group dictates its characteristic spectroscopic features. In aqueous solutions, the aldehyde group can exist in equilibrium with its hydrate (B1144303) form, a geminal diol. This equilibrium should be considered when interpreting spectroscopic data, particularly in solution-state NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Due to its solubility in water, NMR spectra are typically acquired in deuterium (B1214612) oxide (D₂O).

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be relatively simple, with a key signal for the aldehydic proton. In its hydrated form, a signal corresponding to the methine proton of the gem-diol would be observed.

Table 1: Expected ¹H NMR Chemical Shifts for this compound in D₂O

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aldehydic C-H | ~9.4 | Singlet (s) | This signal is characteristic of the aldehyde proton. Its intensity may be variable depending on the hydration equilibrium. |

| Hydrated C-H | ~5.1 | Singlet (s) | This signal corresponds to the methine proton of the geminal diol (hydrated form). |

Note: The chemical shifts are estimations based on the spectrum of glyoxylic acid and may vary depending on concentration, pH, and temperature.[3]

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon framework of the molecule. Two distinct signals are expected for the carbonyl carbon of the aldehyde and the carboxylate carbon.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound in D₂O

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

| Aldehydic C=O | ~190 - 200 | The chemical shift is typical for an aldehyde carbonyl carbon. |

| Carboxylate C=O | ~170 - 185 | This chemical shift is characteristic of a carboxylate carbon. |

Note: These are typical ranges for the respective functional groups and are based on general principles of ¹³C NMR spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The spectrum is characterized by the vibrational frequencies of its bonds. For a solid sample, the IR spectrum will show distinct absorption bands for the carbonyl groups and the C-H bond.

Table 3: Expected IR Absorption Bands for this compound (Solid State)

| Functional Group | Expected Absorption Band (cm⁻¹) | Vibrational Mode |

| Aldehydic C-H | 2850 - 2750 | C-H Stretch |

| Aldehydic C=O | ~1740 - 1720 | C=O Stretch |

| Carboxylate C=O | ~1610 - 1550 (asymmetric stretch) | C=O Stretch |

| Carboxylate C=O | ~1420 - 1300 (symmetric stretch) | C=O Stretch |

| C-O | ~1300 - 1200 | C-O Stretch |

| O-H (of hydrate) | ~3500 - 3200 (broad) | O-H Stretch |

Note: The exact positions of the absorption bands can be influenced by the crystalline structure and the presence of water of hydration. The spectrum of glyoxylic acid shows a sharp band for the carbonyl group around 1750 cm⁻¹.[4]

Experimental Protocols

NMR Spectroscopy Protocol (¹H and ¹³C)

This protocol outlines the general procedure for acquiring NMR spectra of this compound.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound monohydrate.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterium oxide (D₂O).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of D₂O.

-

Shim the magnetic field to obtain a homogeneous field, resulting in sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a standard single-pulse experiment.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum using an internal standard or to the residual HDO signal.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum and improve sensitivity.

-

Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus (typically several hundred to thousands of scans).

-

Process the data similarly to the ¹H NMR spectrum.

-

FT-IR Spectroscopy Protocol (Solid State)

This protocol describes the preparation of a solid sample for FT-IR analysis.

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound monohydrate with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

The mixture should be a fine, homogeneous powder.

-

Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrument Setup:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

-

Spectrum Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

Visualization of Concepts

The following diagrams illustrate the workflow of spectroscopic analysis and the relationship between the molecular structure of this compound and its spectroscopic signals.

References

An In-depth Technical Guide to the Solubility of Sodium Glyoxylate in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of sodium glyoxylate (B1226380). Due to a notable lack of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative descriptions, provides a detailed experimental protocol for determining thermodynamic solubility, and presents data for structurally similar compounds to offer a comparative context.

Introduction to Sodium Glyoxylate

This compound (C₂HNaO₃) is the sodium salt of glyoxylic acid. It exists as a white crystalline solid and is known to be hygroscopic. It is available in both anhydrous and monohydrate forms.[1] As an organic salt, its solubility is dictated by the polarity of the solvent and the strength of the solute-solvent and solute-solute interactions.

Qualitative Solubility Profile

This compound is consistently reported to be highly soluble in water. Various sources describe it as "very soluble in water" or "miscible" with water, indicating that it dissolves readily to form a homogeneous solution.[2][3][4] Conversely, it is characterized as "slightly soluble in ethanol, ethyl ether, and benzene," suggesting poor solubility in non-polar or weakly polar organic solvents.[2]

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various solvents at different temperatures. An estimated aqueous solubility of 1 x 10⁶ mg/L at 25°C is available, but this is a computed value and should be treated with caution. The lack of empirical data highlights a significant knowledge gap for this compound.

To provide a frame of reference, the table below includes solubility data for structurally similar sodium carboxylates, namely sodium pyruvate (B1213749) and sodium lactate (B86563). These compounds share the feature of being small, ionic organic molecules.

Table 1: Solubility of Structurally Similar Sodium Carboxylates

| Compound | Solvent | Temperature (°C) | Solubility |

| Sodium Pyruvate | Water | 20 | 47 g / 100 mL |

| Ethanol | - | Very slightly soluble | |

| Sodium Lactate | Water | - | Miscible (> 1.5 g/mL) |

| Ethanol (95%) | - | Miscible |

Note: Data for sodium pyruvate and sodium lactate is included for comparative purposes and does not represent the solubility of this compound.

Experimental Protocol for Thermodynamic Solubility Determination

For researchers needing to generate precise solubility data for this compound, the following detailed protocol for the shake-flask method is recommended. This method is considered the gold standard for determining thermodynamic (equilibrium) solubility.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol, etc.)

-

Analytical balance

-

Glass vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer, or Ion Chromatography)

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.

-

Add a known volume of the chosen solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved solute remains constant.

-

-

Phase Separation:

-

After equilibration, allow the suspension to settle for a period (e.g., 1-2 hours) at the same temperature.

-

To effectively separate the undissolved solid from the saturated solution, centrifuge the vial at a high speed (e.g., 14,000 rpm) for a specified time (e.g., 15-20 minutes).

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method to determine the concentration of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for quantifying organic acids and their salts.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Data Presentation: The solubility should be reported in units such as mg/mL, g/100mL, or molarity (mol/L) at the specified temperature.

Visualizations

Logical Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of thermodynamic solubility.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. In-vitro Thermodynamic Solubility [protocols.io]

- 3. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 4. The solubility measurements of sodium dicarboxylate salts; sodium oxalate, malonate, succinate, glutarate, and adipate in water from T = (279.15 to 358.15) K [inis.iaea.org]

The Discovery and History of Sodium Glyoxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium glyoxylate (B1226380), the sodium salt of glyoxylic acid, has emerged from a rich history of metabolic research to become a significant molecule in contemporary organic synthesis and drug development. This technical guide provides a comprehensive overview of its discovery, key historical milestones, and detailed experimental protocols for its synthesis and characterization. Quantitative data are summarized for comparative analysis, and critical metabolic and experimental pathways are visualized to facilitate a deeper understanding of its scientific context.

Introduction

Sodium glyoxylate (C₂HNaO₃) is an organic sodium salt that plays a crucial role as a metabolite in various biological pathways and serves as a versatile building block in chemical synthesis.[1] Its discovery and the elucidation of its metabolic significance are intrinsically linked to the broader investigation of two-carbon (C2) compound metabolism in the mid-20th century. This guide delves into the historical context of its discovery, outlines detailed methodologies for its preparation and analysis, and presents its physicochemical properties in a structured format for the scientific community.

Discovery and Historical Context

The scientific journey of this compound is inseparable from the study of its parent compound, glyoxylic acid. While early investigations into glyoxylic acid and its derivatives were underway, the pivotal moment in understanding the biological importance of glyoxylate compounds came in 1957. Sir Hans Kornberg and Hans Krebs at the University of Oxford discovered the glyoxylate cycle, a metabolic pathway in plants, bacteria, protists, and fungi that allows these organisms to convert fats into carbohydrates. This seminal work, published in Nature, established glyoxylate as a key intermediate in cellular biochemistry and laid the theoretical groundwork for future applications of its salts, including this compound.

In human metabolism, glyoxylate is produced through two primary pathways: the oxidation of glycolate (B3277807) in peroxisomes and the catabolism of hydroxyproline (B1673980) in mitochondria.[2] It is then either converted to glycine (B1666218) by alanine-glyoxylate aminotransferase (AGT) or oxidized to oxalate.[2] Perturbations in these pathways can lead to an accumulation of oxalate, a hallmark of primary hyperoxalurias.[2]

Physicochemical Properties

This compound is typically a white crystalline solid that is highly soluble in water.[1] It exists in both anhydrous and monohydrate forms.

Quantitative Data

| Property | Anhydrous this compound | This compound Monohydrate | Reference(s) |

| Molecular Formula | C₂HNaO₃ | C₂H₃NaO₄ | [1] |

| Molecular Weight | 96.02 g/mol | 114.03 g/mol | [1] |

| CAS Number | 2706-75-4 | 918149-31-2 | [1] |

| Appearance | White crystalline solid | White crystalline solid | [1] |

| Solubility in Water | Very soluble, Miscible | Miscible | [3][4] |

| Storage Temperature | -20°C | -20°C | [3][5] |

Spectroscopic Data

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorptions for the carboxylate and carbonyl functional groups.[6][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of this compound.[8][9]

-

Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound.[3]

Experimental Protocols

Synthesis of this compound

Several methods have been developed for the synthesis of this compound. The choice of method often depends on the available starting materials, desired purity, and scale of the reaction.

This is the most direct method when glyoxylic acid is readily available.[1]

Protocol:

-

In a round-bottom flask under a nitrogen atmosphere, place 331 mg (3.38 mmol, 1.0 equivalent) of glyoxylic acid monohydrate.[10]

-

With stirring, add 0.47 mL of a freshly prepared 7.2 M aqueous sodium hydroxide (B78521) solution (1.0 equivalent).[10]

-

Note the immediate generation of heat. Cool the solution to room temperature. Exercise caution to prevent the precipitation of the product.[10]

-

The resulting aqueous solution of this compound can be used directly for subsequent reactions or further purified.

This method involves the oxidation of glyoxal (B1671930), which can be achieved through various oxidizing agents. One common approach involves a disproportionation reaction (Cannizzaro reaction) in the presence of a strong base.

Protocol:

-

Prepare a reaction mixture containing the products of glyoxal oxidation.[11]

-

With stirring, add calcium oxide to the mixture until a pH of 5-6 is reached, leading to the precipitation of calcium glyoxylate and calcium oxalate.[11]

-

Filter the precipitate under vacuum, dry, and weigh it.[11]

-

Suspend the mixture of calcium salts in distilled water (1 g of salts per 10-30 mL of water).[11]

-

Add sodium carbonate (0.9-1.0 mole per mole of calcium glyoxylate in the mixture) as a solid or in solution.[11]

-

Stir the solution for 30 minutes, then filter to remove the precipitated calcium carbonate.[12]

-

Evaporate the filtrate to crystallize the this compound.[12]

Electrochemical methods offer a green alternative for the synthesis of glyoxylic acid and its salts.

Protocol:

-

Set up a two-compartment electrochemical cell with a pure lead cathode and a DSA (Dimensionally Stable Anode).[13]

-

Use a 12% aqueous solution of oxalic acid as the catholyte.[13]

-

Maintain the electrolyte temperature at 25°C and control the current density at 1000 A/m².[13]

-

After the electrolysis, cool the resulting glyoxylic acid solution to 0°C to crystallize and remove unreacted oxalic acid by filtration.[13]

-

Adjust the pH of the filtrate to 6.5 by adding a sodium hydroxide solution to form this compound.[13]

-

The resulting solution can be concentrated under reduced pressure.[13]

Purification

Recrystallization is a common method for purifying solid this compound.

Protocol:

-

Dissolve the crude this compound in a minimal amount of hot water to create a saturated solution.[14]

-

Allow the solution to cool slowly and undisturbed to room temperature.[14]

-

Further cool the solution in an ice bath to maximize crystal formation.[14]

-

Collect the purified crystals by vacuum filtration.[14]

-

Wash the crystals with a small amount of cold water to remove residual impurities.[14]

-

Dry the crystals under vacuum.

Characterization

High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of this compound.

Protocol:

-

Chromatographic Column: Waters Symmetry-C18, 5 µm, 250 x 4.6mm (I.D).[15]

-

Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer solution (pH=2.5) in a ratio of 2.5:97.5 (v/v).[15]

-

Sample Preparation: Accurately weigh the this compound sample, dissolve it in the mobile phase, and dilute to a known concentration.[15]

-

Inject the sample into the HPLC system and monitor the elution profile. The purity is determined by the relative peak area of the this compound.

Key Signaling Pathways and Experimental Workflows

The Glyoxylate Cycle

The glyoxylate cycle is a crucial anabolic pathway that bypasses the two decarboxylation steps of the tricarboxylic acid (TCA) cycle. This allows organisms to utilize two-carbon compounds like acetate (B1210297) for the net synthesis of four-carbon compounds, which can then be used for gluconeogenesis.[16]

References

- 1. Buy this compound | 2706-75-4 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [guidechem.com]

- 4. bio.vu.nl [bio.vu.nl]

- 5. This compound monohydrate [myskinrecipes.com]

- 6. This compound(2706-75-4) IR Spectrum [chemicalbook.com]

- 7. Spectroscopy of cluster aerosol models: IR and UV spectra of hydrated glyoxylate with and without sea salt - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. pubs.acs.org [pubs.acs.org]

- 11. RU2554514C1 - Method of obtaining glyoxylic acid sodium salt from products of glyoxal oxidation - Google Patents [patents.google.com]

- 12. An enzyme-coupled assay for glyoxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CN109852987B - Method for preparing this compound by coupling reverse osmosis technology - Google Patents [patents.google.com]

- 14. benchchem.com [benchchem.com]

- 15. CN101539543A - Method for detecting glyoxylate and glyoxal by high performance liquid chromatography - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

Sodium Glyoxylate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

Sodium glyoxylate (B1226380), the sodium salt of glyoxylic acid, is a key intermediate in various metabolic pathways and a versatile building block in organic synthesis. Its relevance spans from fundamental biochemical research to the development of novel therapeutics. This technical guide provides an in-depth overview of sodium glyoxylate, including its chemical properties, synthesis, analytical methods, and its role in biological systems, with a particular focus on applications for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

This compound is a white crystalline solid that is soluble in water. It exists in both anhydrous and monohydrate forms. The key identifiers and physicochemical properties are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 2706-75-4 (Anhydrous) |

| Molecular Formula | C₂HNaO₃ |

| Molecular Weight | 96.02 g/mol |

| IUPAC Name | Sodium oxoacetate |

| Synonyms | Sodium glyoxalate, Glyoxylic acid sodium salt |

| CAS Number (Monohydrate) | 918149-31-2 |

| Molecular Formula (Monohydrate) | C₂H₃NaO₄ |

| Molecular Weight (Monohydrate) | 114.03 g/mol |

Synthesis of this compound

Several methods are employed for the synthesis of this compound, each with its own advantages and applications.

1. Neutralization of Glyoxylic Acid:

This is the most direct method, involving the neutralization of an aqueous solution of glyoxylic acid with a sodium base, such as sodium hydroxide (B78521) or sodium bicarbonate. The reaction is typically carried out at room temperature.

Experimental Protocol:

-

Dissolve glyoxylic acid in deionized water to a desired concentration.

-

Slowly add a stoichiometric amount of sodium hydroxide solution while stirring.

-

Monitor the pH of the solution, aiming for a neutral pH (around 7.0).

-

The resulting solution of this compound can be used directly or concentrated under reduced pressure to crystallize the salt.

-

The crystals can be collected by filtration, washed with a small amount of cold water, and dried under vacuum.[1]

2. Oxidation of Glyoxal (B1671930):

This method involves the oxidation of glyoxal. A common approach is the Cannizzaro reaction, where glyoxal is treated with a concentrated sodium hydroxide solution.[1]

Experimental Protocol:

-

Add glyoxal to a concentrated solution of sodium hydroxide.

-

Heat the mixture under controlled temperature conditions.

-

The reaction yields a mixture of this compound and sodium glycolate.

-

Separation and purification of this compound can be achieved through techniques like ion-exchange chromatography.[1]

3. Electrochemical Synthesis:

An alternative method is the electrochemical oxidation of glycine (B1666218) in an alkaline medium, which can produce this compound. Another electrochemical route involves the reduction of oxalic acid to glyoxylic acid, which is then neutralized.

Experimental Workflow for Electrochemical Synthesis from Oxalic Acid:

Caption: Electrochemical synthesis of this compound.

Analytical Methodologies

Accurate quantification of this compound is crucial in both research and industrial settings. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method.

HPLC-Based Quantification of this compound:

-

Principle: Reversed-phase HPLC is commonly used to separate glyoxylic acid from other components in a sample. Detection is typically performed using a UV detector at a wavelength of 210 nm.[2][3]

-

Experimental Protocol:

-

Sample Preparation: Dissolve the this compound sample in the mobile phase. If necessary, perform a pre-column derivatization to enhance detection. For instance, reaction with 2-nitrophenylhydrazine (B1229437) (2-NPH) can be used to form a more readily detectable derivative.[4]

-

Chromatographic Conditions:

-

Column: A C18 column is typically used.[2]

-

Mobile Phase: A common mobile phase is a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH adjusted to around 2.5).[2]

-

Flow Rate: A typical flow rate is 0.5 mL/min.[2]

-

-

Quantification: A standard curve is generated using known concentrations of this compound. The concentration of the unknown sample is then determined by comparing its peak area to the standard curve.

-

Role in Biological Systems and Drug Development

This compound is a central molecule in the glyoxylate cycle , an anabolic pathway found in plants, bacteria, protists, and fungi.[5] This cycle is crucial for these organisms as it allows for the synthesis of carbohydrates from fatty acids.[5] The glyoxylate cycle bypasses the decarboxylation steps of the tricarboxylic acid (TCA) cycle, enabling the net conversion of acetyl-CoA to succinate.[5][6]

The Glyoxylate Cycle:

References

- 1. Buy this compound | 2706-75-4 [smolecule.com]

- 2. CN101539543A - Method for detecting glyoxylate and glyoxal by high performance liquid chromatography - Google Patents [patents.google.com]

- 3. HPLC DETERMINATION OF GLYOXALIC ACID IN PRESENCE OF GLYCOLIC ACID AND OXALIC ACID [lhjyhxfc.mat-test.com]

- 4. researchgate.net [researchgate.net]

- 5. Glyoxylate cycle - Wikipedia [en.wikipedia.org]

- 6. bio.libretexts.org [bio.libretexts.org]

The Glyoxylate Pathway: A Core Anabolic Hub with Critical Roles in Metabolism, Development, and Pathogenesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The glyoxylate (B1226380) pathway represents a pivotal metabolic route in a diverse range of organisms, including bacteria, fungi, protists, nematodes, and plants.[1] This anabolic pathway, a modification of the tricarboxylic acid (TCA) cycle, provides a crucial mechanism for the net conversion of two-carbon compounds, such as acetyl-CoA derived from fatty acid β-oxidation or acetate (B1210297), into four-carbon intermediates essential for gluconeogenesis and other biosynthetic processes.[1][2] Its absence in vertebrates, coupled with its essentiality for the virulence of major human pathogens, has positioned the glyoxylate pathway as a prime target for novel antimicrobial drug development.[3][4]

This technical guide provides a comprehensive overview of the biological significance of the glyoxylate pathway, detailing its core biochemical reactions, regulation, and diverse physiological roles. It further presents quantitative data on enzyme kinetics and metabolic flux, detailed experimental protocols for key assays, and visual representations of the pathway and related experimental workflows to serve as a valuable resource for researchers in the field.

Core Mechanism of the Glyoxylate Pathway

The glyoxylate pathway elegantly bypasses the two decarboxylation steps of the TCA cycle, thereby conserving carbon skeletons that would otherwise be lost as CO₂.[1][5] This is achieved through the action of two key enzymes: isocitrate lyase (ICL) and malate (B86768) synthase (MS).[6][7]

The pathway shares five enzymes with the TCA cycle: citrate (B86180) synthase, aconitase, succinate (B1194679) dehydrogenase, fumarase, and malate dehydrogenase.[1][8] The initial steps are identical to the TCA cycle, where acetyl-CoA condenses with oxaloacetate to form citrate, which is then isomerized to isocitrate.[1]

The key divergence occurs at isocitrate. Instead of being decarboxylated by isocitrate dehydrogenase, isocitrate is cleaved by isocitrate lyase (ICL) into succinate and glyoxylate.[1][9] The four-carbon succinate can then enter the TCA cycle to be converted to malate and oxaloacetate, which can be used for gluconeogenesis.[8][10]

The two-carbon glyoxylate condenses with a second molecule of acetyl-CoA in a reaction catalyzed by malate synthase (MS) to form the four-carbon compound malate.[1][11] This malate can then be oxidized to oxaloacetate to continue the cycle or be withdrawn for biosynthesis. The net result of one turn of the glyoxylate cycle is the production of one molecule of succinate from two molecules of acetyl-CoA, with no loss of carbon.[12]

Subcellular Localization

In plants and some algae, the glyoxylate cycle is compartmentalized within specialized peroxisomes called glyoxysomes .[1][13] This localization is particularly crucial during seed germination in oilseed plants, where stored lipids are converted into carbohydrates to fuel the growth of the seedling before photosynthesis can begin.[1][14] In fungi and bacteria, the enzymes of the glyoxylate cycle are typically found in the cytoplasm or peroxisomes.[8][10]

Biological Significance Across Different Organisms

The glyoxylate pathway plays diverse and critical roles depending on the organism and its metabolic needs.

-

In Plants: During the germination of oil-rich seeds, the pathway is essential for converting stored fatty acids into sucrose (B13894), which is transported to the growing embryo as a source of carbon and energy.[1][15] The breakdown of fatty acids via β-oxidation in glyoxysomes generates acetyl-CoA, which directly feeds into the glyoxylate cycle.[16][17]

-

In Bacteria: The glyoxylate pathway enables bacteria like Escherichia coli to grow on simple two-carbon compounds like acetate as the sole carbon and energy source.[2] In pathogenic bacteria such as Mycobacterium tuberculosis, the glyoxylate cycle is crucial for virulence.[3][4] Inside host macrophages, these bacteria switch to utilizing host-derived fatty acids, and the glyoxylate pathway is essential for their persistence and survival, making it an attractive drug target.[2][3][18]

-

In Fungi: Pathogenic fungi, including Candida albicans and Aspergillus fumigatus, upregulate the glyoxylate cycle during infection.[19] This allows them to adapt to the nutrient-poor environment within the host by utilizing alternative carbon sources like fatty acids.[19][20] Disruption of the glyoxylate cycle in these fungi has been shown to significantly reduce their virulence.[19]

-

In Nematodes: The glyoxylate cycle is active during the early stages of embryogenesis in some nematodes, where it is thought to play a role in converting stored lipids into carbohydrates for developmental processes.[1][8]

Regulation of the Glyoxylate Pathway

The flux of metabolites through the glyoxylate pathway is tightly regulated to meet the cell's metabolic demands. A key control point is the branch point at isocitrate, where isocitrate dehydrogenase (IDH) of the TCA cycle and isocitrate lyase (ICL) of the glyoxylate pathway compete for the same substrate.[21]

In E. coli, this regulation is achieved through the phosphorylation and inactivation of IDH by a bifunctional kinase/phosphatase (AceK).[22] When cells are grown on acetate, AceK phosphorylates and inactivates IDH, diverting isocitrate towards the glyoxylate pathway.[22] Conversely, in the presence of glucose, IDH is dephosphorylated and activated, favoring the TCA cycle.[10]

Transcriptional regulation also plays a significant role. The genes encoding the key enzymes of the glyoxylate pathway are often induced by the presence of acetate or fatty acids and repressed by glucose.[10]

The Glyoxylate Pathway as a Drug Target

The absence of the glyoxylate pathway in humans and its critical role in the virulence of many pathogens make its key enzymes, ICL and MS, highly attractive targets for the development of novel antimicrobial agents.[3][4][23] Inhibition of this pathway would specifically target the pathogen's ability to utilize alternative carbon sources within the host, thereby hindering its survival and proliferation.

Several inhibitors of ICL have been identified, including itaconate, 3-nitropropionate, and 3-bromopyruvate.[23] However, many of these compounds lack specificity and exhibit toxicity, highlighting the need for the development of more potent and selective inhibitors.[23] The discovery and development of dual-specificity inhibitors targeting both ICL isoforms in Mycobacterium tuberculosis have shown promise in blocking bacterial replication in vitro and within macrophages.[4]

Quantitative Data

A summary of key quantitative data related to the glyoxylate pathway is presented in the tables below.

Table 1: Enzyme Kinetic Parameters for Malate Synthase (MS) from Mycobacterium tuberculosis

| Parameter | Value | Conditions | Reference |

| Km (Glyoxylate) | 15 ± 2 µM | pH 7.5, 25°C | [15] |

| Km (Acetyl-CoA) | 35 ± 3 µM | pH 7.5, 25°C | [15] |

| kcat | 2.5 ± 0.1 s-1 | pH 7.5, 25°C | [15] |

Table 2: Inhibition Constants (Ki) for Isocitrate Lyase (ICL) Inhibitors in Mycobacterium avium

| Inhibitor | Ki (µM) | Reference |

| Itaconate | 120 | [24] |

| Itaconic anhydride | 190 | [24] |

| Bromopyruvate | 120 | [24] |

| 3-Nitropropionate | 3 | [24] |

Table 3: Metabolic Flux Distribution in Escherichia coli Grown on Acetate

| Pathway/Reaction | Flux (% of Acetate Uptake) | Reference |

| Glyoxylate Shunt (Isocitrate Lyase) | ~24% of isocitrate metabolized | [18] |

| TCA Cycle (Isocitrate Dehydrogenase) | ~76% of isocitrate metabolized | [18] |

Table 4: IC50 Values of Natural Compounds against Candida albicans Isocitrate Lyase

| Compound | IC50 (µg/mL) | Reference |

| Mohangic acid H | 21.37 | [13] |

| Mohangiol | 21.12 | [13] |

Experimental Protocols

Detailed methodologies for key experiments related to the study of the glyoxylate pathway are provided below.

Protocol 1: Assay for Isocitrate Lyase (ICL) Activity

This protocol is based on the continuous spectrophotometric rate determination of the formation of the phenylhydrazone derivative of glyoxylate.[6]

Principle: Isocitrate is cleaved by ICL to produce succinate and glyoxylate. The glyoxylate then reacts with phenylhydrazine (B124118) to form glyoxylate phenylhydrazone, which absorbs light at 324 nm.

Reagents:

-

Assay Buffer: 50 mM Imidazole buffer, pH 6.8 at 30°C.

-

MgCl₂ Solution: 50 mM.

-

EDTA Solution: 10 mM.

-

Phenylhydrazine HCl Solution: 40 mM (prepare fresh).

-

DL-Isocitric Acid Solution: 10 mM.

-

Enzyme Solution: Isocitrate Lyase diluted in cold Assay Buffer.

Procedure:

-

Set a spectrophotometer to 324 nm and maintain the temperature at 30°C.

-

In a quartz cuvette, prepare a reaction mixture containing:

-

0.50 mL Assay Buffer

-

0.10 mL MgCl₂ Solution

-

0.10 mL EDTA Solution

-

0.10 mL Phenylhydrazine HCl Solution

-

0.10 mL DL-Isocitric Acid Solution

-

-

Mix by inversion and equilibrate to 30°C in the spectrophotometer.

-

Monitor the absorbance at 324 nm until a stable baseline is achieved.

-

Initiate the reaction by adding a small volume (e.g., 10-20 µL) of the Enzyme Solution.

-

Immediately mix by inversion and record the increase in absorbance at 324 nm for approximately 5 minutes.

-

Determine the rate of change in absorbance per minute (ΔA₃₂₄/min) from the initial linear portion of the curve.

-

Calculate the enzyme activity using the molar extinction coefficient of glyoxylate phenylhydrazone (1.7 x 10⁴ M⁻¹cm⁻¹).

Unit Definition: One unit of ICL activity is defined as the amount of enzyme that catalyzes the formation of 1 µmole of glyoxylate per minute under the specified conditions.[6]

Protocol 2: Assay for Malate Synthase (MS) Activity

This protocol utilizes a coupled enzyme assay to measure the activity of malate synthase by monitoring the reaction of Coenzyme A (CoA) with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).[25]

Principle: Malate synthase catalyzes the condensation of acetyl-CoA and glyoxylate to form malate and CoA. The released CoA reacts with DTNB to produce 5-thio-2-nitrobenzoic acid (TNB), which has a strong absorbance at 412 nm.

Reagents:

-

Assay Buffer: 50 mM Imidazole buffer, pH 8.0 at 30°C.

-

MgCl₂ Solution: 100 mM.

-

Acetyl-CoA Solution: 2.5 mM.

-

Glyoxylic Acid Solution: 10 mM.

-

DTNB Solution: 2 mM in 95% ethanol.

-

Enzyme Solution: Malate Synthase diluted in cold Assay Buffer.

Procedure:

-

Set a spectrophotometer to 412 nm and maintain the temperature at 30°C.

-

In a cuvette, prepare a reaction mixture containing:

-

0.60 mL Assay Buffer

-

0.10 mL MgCl₂ Solution

-

0.10 mL Acetyl-CoA Solution

-

0.10 mL Glyoxylic Acid Solution

-

0.10 mL DTNB Solution

-

-

Mix by inversion and equilibrate to 30°C.

-

Initiate the reaction by adding a small volume of the Enzyme Solution.

-

Immediately mix and record the increase in absorbance at 412 nm for 5 minutes.

-

Determine the ΔA₄₁₂/min from the linear portion of the curve.

-

Calculate the enzyme activity using the molar extinction coefficient of TNB (13,600 M⁻¹cm⁻¹).

Unit Definition: One unit of MS activity is defined as the amount of enzyme that catalyzes the cleavage of 1.0 µmole of acetyl-CoA per minute at pH 8.0 at 30°C.[25]

Protocol 3: Isolation of Glyoxysomes from Fatty Seedlings

This protocol describes a general method for the isolation of glyoxysomes from germinating oilseeds using sucrose density gradient centrifugation.[17]

Materials:

-

Germinated fatty seedlings (e.g., castor bean, cucumber, sunflower).

-

Grinding Medium: 0.4 M sucrose, 0.15 M Tricine-KOH (pH 7.5), 10 mM KCl, 1 mM MgCl₂, 1 mM EDTA, 10 mM DTT.

-

Sucrose solutions for gradient: 20% to 60% (w/w) in gradient buffer (e.g., 10 mM HEPES-KOH, pH 7.2, 1 mM EDTA).

-

Homogenizer, cheesecloth, centrifuge, ultracentrifuge with a swinging-bucket rotor.

Procedure:

-

Homogenize the seedling tissue (e.g., cotyledons or endosperm) in ice-cold Grinding Medium.

-

Filter the homogenate through multiple layers of cheesecloth to remove cell debris.

-

Centrifuge the filtrate at a low speed (e.g., 2,000 x g) for 10 minutes to pellet nuclei and plastids.

-

Carefully collect the supernatant and centrifuge at a higher speed (e.g., 10,000 x g) for 20 minutes to pellet a crude organelle fraction containing mitochondria and glyoxysomes.

-

Gently resuspend the pellet in a small volume of Grinding Medium.

-

Layer the resuspended pellet onto a pre-formed continuous or step sucrose density gradient.

-

Centrifuge at high speed (e.g., 100,000 x g) for 2-4 hours.

-

Glyoxysomes will band at a characteristic high density of approximately 1.25 g/cm³.[17] Mitochondria and other organelles will be found in lighter fractions.

-

Carefully collect the glyoxysome fraction using a syringe or by fractionating the gradient.

-

The purity of the isolated glyoxysomes can be assessed by marker enzyme assays (e.g., isocitrate lyase and catalase for glyoxysomes, cytochrome c oxidase for mitochondria).

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate the core signaling pathways and experimental workflows described in this guide.

Caption: The core enzymatic reactions of the glyoxylate pathway.

Caption: Relationship between the Glyoxylate and TCA cycles.

Caption: Workflow for determining Isocitrate Lyase (ICL) activity.

Caption: The glyoxylate cycle's role in virulence and as a drug target.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. An enzyme-coupled assay for glyoxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]